3'-Deoxyadenosine-5'-monophosphate

Adenosine kinase Species-specific phosphorylation Nucleotide metabolism

Generic AMP analogs cannot resolve species-specific purine metabolism due to conserved phosphorylation kinetics. 3'-Deoxyadenosine-5'-monophosphate (CAS 17434-81-0) eliminates this ambiguity. • Differential species handling: Phosphorylated by human adenosine kinase (hAdoK) yet competitively inhibits bacterial AdoK - enables prokaryotic vs. eukaryotic comparative studies. • Phosphorylation-gated inhibition: Inhibits 5-phosphoribosyl-1-pyrophosphate amidotransferase with potency comparable to its triphosphate form; unphosphorylated cordycepin shows no activity. • LC-MS/MS validated: Distinct m/z 332.0781 [M+H]+ and SplashKey for unambiguous identification in complex biological matrices. Supplied with CoA; stable at ambient temperature during global shipment.

Molecular Formula C10H14N5O6P
Molecular Weight 331.22 g/mol
CAS No. 17434-81-0
Cat. No. B101475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxyadenosine-5'-monophosphate
CAS17434-81-0
Molecular FormulaC10H14N5O6P
Molecular Weight331.22 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O
InChIInChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1
InChIKeyXKFCKNDXVMFENB-BAJZRUMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxyadenosine-5'-monophosphate Overview


3'-Deoxyadenosine-5'-monophosphate (CAS 17434-81-0), also known as cordycepin 5'-monophosphate or 3'-dAMP, is a purine nucleotide analog derived from adenosine . It is structurally characterized by a ribose sugar, a 5'-phosphate group, and a unique 3'-deoxy modification (lacking the 3'-hydroxyl group) that fundamentally alters its biological processing compared to native adenosine monophosphate . The compound has a molecular formula of C10H14N5O6P and a molecular weight of 331.22 g/mol, serving as the monophosphorylated form of the nucleoside cordycepin (3'-deoxyadenosine) .

Workflow
Nucleotide metabolism probe for species-specific purine salvage studies
Selection
Phosphorylated cordycepin analog with defined adenosine kinase substrate profile
Use Context
P-site inhibition, PRPP amidotransferase assays, and LC-MS/MS isomer identification

Why 3'-dAMP Has No Generic Substitute


3'-Deoxyadenosine-5'-monophosphate cannot be substituted with generic adenosine monophosphates or other deoxynucleotide analogs without fundamentally altering experimental outcomes. The absence of the 3'-hydroxyl group confers distinct biochemical properties: while human adenosine kinase (hAdoK) phosphorylates this compound, bacterial adenosine kinase (AdoK) shows differential handling, demonstrating species-specific metabolic processing that generic AMP lacks [1]. Furthermore, the compound exhibits selective inhibition of specific purine metabolic enzymes including 5-phosphoribosyl-1-pyrophosphate amidotransferase, with inhibitory profiles that differ from its corresponding nucleoside and triphosphate forms [2]. These functional distinctions are critical for assay reproducibility and experimental interpretation; substitution with 2'-deoxyadenosine monophosphates or AMP introduces confounding variables including altered phosphorylation kinetics, differential enzyme inhibition spectra, and distinct metabolic fates [1][2].

Generic AMP or 2'-deoxy-AMP
May shift species-specific adenosine kinase handling and eliminate bacterial competitive inhibition profile.
Unphosphorylated cordycepin
Lacks PRPP amidotransferase inhibition, altering purine biosynthesis endpoint interpretation.
Isomeric 2'-deoxyadenosine monophosphates
Produce distinct LC-MS/MS fragmentation, compromising unambiguous isomer identification in metabolomics.

3'-dAMP Comparative Evidence Guide


Adenosine Kinase Species Specificity

3'-Deoxyadenosine-5'-monophosphate (3'-dAMP) demonstrates differential species-specific phosphorylation by adenosine kinase (AdoK). Human adenosine kinase (hAdoK) phosphorylates cordycepin to produce 3'-dAMP, whereas bacterial AdoK shows distinct substrate handling; cordycepin is a poor substrate for bacterial AdoK and instead competitively inhibits the enzyme's activity toward adenosine phosphorylation [1].

AdoK Species Specificity
Head-to-head
hAdoK phosphorylates cordycepin; bacterial AdoK shows poor conversion with competitive inhibition.
Species-dependent metabolic processing context.
Ki not reported for bacterial AdoK.
Adenosine kinase Species-specific phosphorylation Nucleotide metabolism

Adenylyl Cyclase P-Site Inhibition

3'-Deoxyadenosine-5'-monophosphate functions as a P-site inhibitor of adenylyl cyclase, with potency ranking established relative to structurally related analogs. Among adenosine-derived P-site inhibitors, potency follows the order: 3'-monophosphate < 3'-diphosphate < 3'-triphosphate, and adenosine < 2'-deoxyadenosine < 2',5'-dideoxyadenosine derivatives [1].

Adenylyl Cyclase P-Site
Class-level
Potency rank: 3'-monophosphate < diphosphate < triphosphate; 2',5'-dd-Ado-3'-triphosphate IC50 ~40 nM.
Baseline monophosphorylated inhibitor for graded modulation studies.
Rank order from crystallographic and enzyme data.
Adenylyl cyclase P-site inhibition cAMP signaling

PRPP Amidotransferase Inhibition

Unlike the adenylyl cyclase P-site inhibition pattern where phosphorylation state correlates with potency, 3'-deoxyadenosine-5'-monophosphate (3'-dAMP) exhibits inhibition of 5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase comparable to that of the 5'-triphosphate form, but notably distinct from the unphosphorylated nucleoside cordycepin [1].

PRPP Amidotransferase
Class-level
3'-dAMP inhibits comparably to 3'-dATP; cordycepin shows no inhibition.
Phosphorylation-dependent activity for purine pathway dissection.
Data across multiple tissue sources.
Purine biosynthesis PRPP amidotransferase Metabolic inhibition

Mass Spectrometry Isomer Differentiation

3'-Deoxyadenosine-5'-monophosphate (3'-dAMP) exhibits a distinct mass spectral signature with m/z 332.0781 in positive ion mode [1]. This mass differentiates 3'-dAMP from isomeric 2'-deoxyadenosine monophosphates, which share the same nominal molecular formula (C10H14N5O6P) but produce distinct fragmentation patterns enabling unambiguous identification in complex biological matrices [1][2].

MS Isomer Differentiation
Cross-study
3'-dAMP m/z 332.0781 [M+H]+; distinct SplashKey vs 2'-deoxy-AMP isomers.
Enables unambiguous LC-MS/MS identification in complex matrices.
ESI-QTOF, positive mode.
Mass spectrometry LC-MS/MS Nucleotide identification

Trypanosomal Adenosine Kinase Inhibition

3'-Deoxyadenosine (cordycepin, the nucleoside precursor to 3'-dAMP) exhibits differential inhibition constants (Ki) against adenosine kinase from distinct Trypanosoma species. The Ki values demonstrate species-dependent enzyme affinity that may reflect differential metabolic activation to 3'-dAMP in parasitic versus mammalian systems [1].

Trypanosomal AdoK Ki
Cross-study
Cordycepin Ki: 0.11 mM (T. cruzi), 0.085 mM (T. gambiense) vs ATP Km 0.2 mM.
Species-dependent enzyme affinity context for probe selection.
In vitro purified enzyme assays.
Trypanosoma Adenosine kinase Ki determination

Hydrolytic Stability of Deoxyadenosine Analogs

Comparative stability studies of deoxyadenosine analogs under acidic conditions demonstrate that aminated compounds exhibit enhanced stability relative to hydroxyl-containing analogs. Monoaminated deoxyadenosine derivatives show intermediate stability between diamino analogs (most stable) and hydroxyl nucleosides (least stable) [1].

Hydrolytic Stability
Class-level
Stability: diamino > monoaminated (3'-dAMP class) > hydroxyl nucleosides.
Intermediate stability requires controlled pH and handling.
Acid pH degradation ranking.
Nucleotide stability Acid hydrolysis pH-dependent degradation

3'-dAMP Scientific & Industrial Applications


Species-Specific Nucleotide Metabolism Studies

Researchers investigating differential purine salvage pathway processing across species should utilize 3'-deoxyadenosine-5'-monophosphate as a metabolic probe. The compound is phosphorylated by human adenosine kinase (hAdoK) but acts as a competitive inhibitor rather than efficient substrate for bacterial AdoK, making it valuable for comparative studies of prokaryotic versus eukaryotic nucleotide metabolism [1]. This differential handling enables investigation of species-specific drug targeting strategies and antibiotic development aimed at bacterial purine salvage pathways.

Adenylyl Cyclase P-Site Inhibition Studies

For experiments examining cAMP signaling modulation via adenylyl cyclase P-site inhibition, 3'-deoxyadenosine-5'-monophosphate serves as the baseline monophosphorylated member of the cordycepin-derived inhibitor series. Researchers can establish graded inhibition curves using the defined potency hierarchy: 3'-monophosphate < 3'-diphosphate < 3'-triphosphate, with the reference 2',5'-dideoxyadenosine-3'-triphosphate exhibiting an IC50 of approximately 40 nM as the most potent comparator [1]. This enables systematic exploration of phosphorylation state-dependent adenylyl cyclase modulation.

Purine Biosynthesis Pathway Dissection

Studies examining the regulation of de novo purine biosynthesis benefit from 3'-deoxyadenosine-5'-monophosphate as an active phosphorylated probe. The compound inhibits 5-phosphoribosyl-1-pyrophosphate amidotransferase with potency comparable to its triphosphate counterpart, while the unphosphorylated nucleoside cordycepin shows no inhibitory activity [1]. This phosphorylation-dependent activity profile allows researchers to discriminate between nucleoside-mediated and nucleotide-mediated effects in purine pathway regulation and metabolic feedback studies.

Analytical Method Development & Metabolomics

Analytical laboratories developing LC-MS/MS methods for nucleotide quantification should employ 3'-deoxyadenosine-5'-monophosphate as a reference standard for accurate identification. The compound's distinct m/z 332.0781 [M+H]+ and SplashKey (splash10-000i-1900000000-700554bbc39a72147ed1) enable unambiguous discrimination from isobaric 2'-deoxyadenosine monophosphates in complex biological extracts [1][2]. This specificity is essential for metabolomics studies quantifying cordycepin metabolism in cellular and tissue samples, and for quality control verification of synthetic nucleotide preparations.

Application
Selection Property
Validation Focus
Prokaryotic-eukaryotic nucleotide metabolism studies
Species-specific AdoK substrate profile
Differential phosphorylation between human and bacterial AdoK
cAMP signaling modulation studies
Phosphorylation-state-dependent potency ranking
Adenylyl cyclase P-site inhibition assay context
De novo purine biosynthesis studies
Phosphorylation-dependent PRPP amidotransferase inhibition
Discrimination of nucleoside vs nucleotide effects
Nucleotide quantification by LC-MS/MS
Distinct m/z and fragmentation fingerprint
Isobaric discrimination from 2'-deoxy-AMP isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Deoxyadenosine-5'-monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.